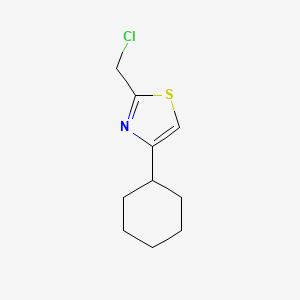

2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole

Description

Properties

IUPAC Name |

2-(chloromethyl)-4-cyclohexyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNS/c11-6-10-12-9(7-13-10)8-4-2-1-3-5-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCSDDRLXIZTEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CSC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Thiazole Derivatives

Method Overview:

The foundational step in synthesizing 2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole involves chlorinating a thiazole precursor, typically a 2-mercapto or 2-hydroxythiazole derivative, to introduce the chloromethyl group at the 2-position.

- Use of sulfuryl chloride as a chlorinating agent at low temperatures (around 0°C to room temperature) to selectively chlorinate the 2-position of the thiazole ring.

- The process involves adding the thiazole derivative to a solution of sulfuryl chloride in a polar aprotic solvent like dichloromethane, with stirring, to facilitate electrophilic substitution.

- Reaction times vary from 12 to 72 hours, depending on the substrate and temperature, with product isolation via filtration, crystallization, or chromatography.

- The chlorination reaction is sensitive to temperature, with lower temperatures favoring selectivity and higher purity of the chloromethyl intermediate.

- The reaction mechanism involves formation of a chloronium ion intermediate, which then reacts at the 2-position of the thiazole ring.

Method Overview:

The introduction of the cyclohexyl group at the 4-position can be achieved via nucleophilic substitution or cyclization reactions involving cyclohexyl precursors.

- Alkylation of the thiazole ring with cyclohexyl halides under basic conditions, such as potassium carbonate in acetonitrile, at room temperature or slightly elevated temperatures.

- Alternatively, cyclization reactions starting from cyclohexyl-substituted thiazole precursors, followed by chloromethylation, can be employed.

- The use of appropriate halogenated cyclohexyl compounds ensures regioselectivity at the 4-position.

- The reaction conditions must be carefully controlled to prevent over-alkylation or formation of by-products.

Chloromethylation of Cyclohexyl-Substituted Thiazoles

Method Overview:

Chloromethylation involves introducing the chloromethyl group onto the 2-position of the cyclohexyl-substituted thiazole.

- Formaldehyde derivatives (e.g., paraformaldehyde) in the presence of hydrochloric acid or chlorinating agents like sulfuryl chloride.

- Reaction temperatures are maintained between -10°C and 25°C to optimize yield and selectivity.

- The chloromethylation proceeds via electrophilic attack on the activated ring, facilitated by the presence of electron-donating groups like the cyclohexyl substituent.

- Purification involves crystallization and washing with cold solvents to obtain high-purity products.

Purification and Characterization

- The final product is isolated through filtration, recrystallization from suitable solvents (e.g., ethanol, acetonitrile), or distillation.

- Characterization involves NMR, IR, and mass spectrometry to confirm the chloromethyl and cyclohexyl functionalities.

Data Table: Summary of Preparation Conditions

| Step | Reagents | Solvent | Temperature | Reaction Time | Key Notes |

|---|---|---|---|---|---|

| 1. Chlorination | Sulfuryl chloride | Dichloromethane | 0°C to RT | 12-72 hours | Selective chlorination at 2-position |

| 2. Cyclohexyl substitution | Cyclohexyl halide | Acetonitrile | RT to 40°C | 2-24 hours | Regioselective alkylation |

| 3. Chloromethylation | Formaldehyde derivatives | Acetonitrile or DMF | -10°C to 25°C | 1-4 hours | Electrophilic substitution |

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydrothiazoles.

Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

Substitution Products: Depending on the nucleophile, products such as azides, thiols, or ethers are formed.

Oxidation Products: Sulfoxides and sulfones are the major products.

Reduction Products: Dihydrothiazoles are commonly formed.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its potential antimicrobial and anticancer properties make it a candidate for drug development targeting various pathogens and cancer cells. The chloromethyl group enhances its reactivity, allowing for the formation of covalent bonds with biological macromolecules, which can modulate enzyme activity or receptor interactions .

Case Study: Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial effects against bacteria such as Staphylococcus aureus and Escherichia coli. In vitro studies have shown that these compounds can inhibit bacterial growth with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

| Microorganism | Inhibition (%) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 81-91 | 20-28 |

| Escherichia coli | 58-79 | 24-40 |

| Candida albicans | 58-66 | 32-42 |

Materials Science

Development of Novel Materials

this compound is utilized in creating advanced materials with specific electronic or mechanical properties. Its thiazole ring structure allows for modifications that can enhance material characteristics, making it suitable for applications in electronics and polymers.

Case Study: Polymer Synthesis

In materials science, this compound has been incorporated into polymer matrices to improve thermal stability and mechanical strength. The incorporation of thiazole derivatives into polymer systems has led to enhanced performance in various applications, including coatings and composites.

Biological Studies

Biochemical Probes

The compound acts as a probe in biochemical assays aimed at studying enzyme activity and receptor binding mechanisms. Its ability to form covalent bonds with nucleophilic sites on proteins makes it valuable for investigating biological pathways involving thiazole derivatives .

Case Study: Enzyme Inhibition

Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, its interaction with certain kinases has been shown to disrupt signaling pathways critical for cancer cell proliferation.

Industrial Applications

In industrial settings, this compound is leveraged for synthesizing specialty chemicals and intermediates used in various processes. Its versatility allows it to participate in multiple chemical reactions, making it an essential component in the production of fine chemicals .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole involves its interaction with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or disruption of genetic material. This makes it a valuable tool in studying the molecular targets and pathways involved in various biological processes .

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The cyclohexyl group in the target compound enhances lipophilicity compared to phenyl (4-(Chloromethyl)-2-phenyl-1,3-thiazole) or methyl substituents .

- Reactivity : The chloromethyl group facilitates nucleophilic substitution reactions, a trait shared with 4-(Chloromethyl)-2-phenyl-1,3-thiazole and 4-(Chloromethyl)-2-methyl-1,3-thiazole hydrochloride .

- Solubility : Hydroxymethyl derivatives (e.g., 2-Chloro-4-(hydroxymethyl)thiazole) exhibit higher water solubility due to polar hydroxyl groups, unlike chloromethyl analogs .

Antimicrobial Activity

- Cyclohexene-Containing Thiazoles : Biernasiuk et al. () synthesized thiazoles with cyclohexene moieties (e.g., compounds 50n and 50o) that showed potent antifungal activity against Candida spp. (MIC 0.015–0.03 µg/mL), surpassing nystatin. The presence of CH₃ and CH₂COOEt groups was critical for efficacy .

- Phenyl-Substituted Thiazoles : Derivatives like 4-phenyl-1,3-thiazole and 2-hydrazinyl-4-phenyl-1,3-thiazole demonstrated moderate antimicrobial activity, though less potent than cyclohexyl/cyclohexene analogs .

Anticancer Activity

- Thiazole-Oxadiazole Hybrids : Compounds such as N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine exhibited cytotoxic activity, highlighting the role of hybrid heterocycles in drug design .

Biological Activity

2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its chloromethyl and cyclohexyl substituents, which influence its reactivity and interaction with biological systems. The thiazole ring itself is known for its role in various pharmacological activities, making it a valuable scaffold in medicinal chemistry.

The compound undergoes several chemical reactions, including:

- Substitution Reactions : The chloromethyl group can participate in nucleophilic substitution, allowing for the introduction of various functional groups.

- Oxidation and Reduction : The thiazole ring can be oxidized to form sulfoxides or sulfones, while reduction can yield dihydrothiazoles.

- Cyclization Reactions : It can also engage in cyclization to form more complex heterocycles.

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, inhibiting enzymatic activity or disrupting genetic material. This mechanism makes it a useful tool in studying molecular targets involved in various biological processes .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Antimicrobial Activity : Thiazole derivatives demonstrate significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown effectiveness against Candida albicans and Aspergillus niger with moderate minimum inhibitory concentration (MIC) values .

- Anticancer Potential : Thiazole derivatives have been studied for their anticancer properties. For example, some analogues have shown activity against colon carcinoma cell lines . Structure-activity relationship (SAR) studies indicate that modifications in the thiazole structure can enhance cytotoxicity against specific cancer types.

- Enzyme Inhibition : Some studies have focused on the inhibitory effects of thiazoles on key enzymes such as acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer’s . Compounds derived from thiazole scaffolds have exhibited promising AChE inhibitory activities.

Case Studies and Research Findings

Several studies illustrate the biological potential of thiazole derivatives:

- Anticonvulsant Activity : A series of thiazole-integrated compounds were synthesized and evaluated for their anticonvulsant properties. Notably, one compound demonstrated a median effective dose (ED50) of 24.38 mg/kg in electroshock seizure tests, indicating significant anticonvulsant efficacy .

- Cytotoxicity Assays : In vitro studies using MTT assays showed that certain derivatives of this compound were non-toxic to murine fibroblast cells at concentrations effective against cholinesterase enzymes .

- Molecular Docking Studies : Computational studies have provided insights into the binding interactions of thiazole derivatives with target proteins. These analyses suggest that specific substitutions on the thiazole ring enhance binding affinity and biological activity .

Data Tables

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole, and what critical parameters influence reaction yields?

- The compound can be synthesized via Hantzsch thiazole condensation, where thiosemicarbazones react with α-haloketones under reflux conditions. For example, thiosemicarbazides derived from cyclohexyl substituents are condensed with 2-bromo-4-chloroacetophenone in ethanol or DMSO, followed by 12–18 hours of reflux and crystallization (e.g., 65% yield achieved in and ). Key parameters include solvent choice (DMSO enhances reactivity but may require distillation), reaction time (prolonged reflux improves cyclization), and purification methods (ice-water quenching and ethanol recrystallization ensure purity) .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Multimodal characterization is essential:

- NMR spectroscopy : H and C NMR identify cyclohexyl protons (δ 1.2–2.1 ppm) and thiazole ring carbons (δ 150–160 ppm) ().

- IR spectroscopy : Stretching vibrations for C-Cl (~750 cm) and C=N (~1640 cm) confirm functional groups ().

- Elemental analysis : Discrepancies >0.3% between calculated and observed C/H/N/S values indicate impurities ().

Q. What are the critical physical properties (e.g., solubility, stability) of this compound under laboratory conditions?

- The compound is typically a crystalline solid with a melting point range of 49–50°C (). It is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and ethanol. Stability tests recommend storage at 2–8°C under inert gas to prevent hydrolysis of the chloromethyl group ().

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the thiazole ring) impact biological activity, and what computational tools validate these effects?

- Substituents like 4-fluorophenyl or 4-bromophenyl ( ) enhance bioactivity by altering electron density and steric effects. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like trypanothione reductase (TryR) in parasitic diseases. For example, halogenated analogs in showed IC values <10 µM against Leishmania spp. due to improved hydrophobic interactions .

Q. What analytical strategies resolve contradictions in spectroscopic data for structurally similar thiazole derivatives?

- Discrepancies in NMR or IR spectra (e.g., unexpected splitting or peak shifts) may arise from tautomerism or residual solvents. Strategies include:

- Variable-temperature NMR to detect dynamic equilibria (e.g., thione-thiol tautomerism).

- High-resolution mass spectrometry (HRMS) to confirm molecular ion consistency ().

- X-ray crystallography (as in ) to unambiguously assign bond lengths and angles (e.g., C-Cl distance ~1.73 Å) .

Q. How can researchers optimize reaction conditions to mitigate side reactions during chloromethylation?

- Chloromethylation is prone to over-alkylation or hydrolysis. Optimization involves:

- Controlled stoichiometry : Limiting chloroalkylating agents (e.g., chloromethyl methyl ether) to 1.1 equivalents.

- Low-temperature reactions (0–5°C) to suppress polychlorination ().

- In situ quenching with aqueous NaSO to neutralize excess reagent ().

Q. What are the implications of solvent polarity and catalyst choice on regioselectivity in thiazole ring formation?

- Polar solvents (DMSO, DMF) favor cyclization via stabilization of transition states, while nonpolar solvents (toluene) may lead to incomplete reactions. Catalysts like p-toluenesulfonic acid (p-TSA) in improve regioselectivity by protonating intermediates, directing substitution to the 4-position of the thiazole ring .

Q. How does the compound’s stability under acidic/basic conditions affect its applicability in drug formulation?

- The chloromethyl group is hydrolytically labile in basic conditions (pH >8), forming hydroxymethyl byproducts. Stability studies (e.g., HPLC monitoring at pH 7.4 buffer) show >90% integrity over 24 hours, suggesting compatibility with neutral formulations ().

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.